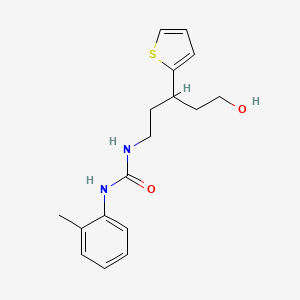

1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea

Description

Properties

IUPAC Name |

1-(5-hydroxy-3-thiophen-2-ylpentyl)-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c1-13-5-2-3-6-15(13)19-17(21)18-10-8-14(9-11-20)16-7-4-12-22-16/h2-7,12,14,20H,8-11H2,1H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMPDCAXNZNCTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCCC(CCO)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene derivative, followed by the introduction of the hydroxy group and the urea moiety. Common reagents used in these reactions include thiophene, alkyl halides, and isocyanates. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of urea compounds, including 1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these compounds typically range from 31.25 to 62.5 µg/mL against standard bacterial strains, demonstrating their potential as antibacterial agents .

Anticancer Properties

Thiourea derivatives, including the compound , have been evaluated for their anticancer activities. These compounds have shown promising results against several cancer cell lines, with IC50 values ranging from 3 to 20 µM. Their mechanisms include targeting pathways involved in angiogenesis and cancer cell signaling, making them potential candidates for cancer therapy .

Case Study 1: Synthesis and Antimicrobial Evaluation

A study conducted by Narayana et al. synthesized various thiourea derivatives and evaluated their antimicrobial properties. The synthesized compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with results comparable to established antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 31.25 | Effective against E. coli |

| Compound B | 62.5 | Effective against S. aureus |

Case Study 2: Anticancer Activity Assessment

In a separate investigation, the anticancer efficacy of thiourea derivatives was assessed using human cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation, with some derivatives achieving IC50 values as low as 1.50 µM against leukemia cells .

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| Leukemia | 1.50 | Thiourea Derivative A |

| Breast Cancer | 14 | Thiourea Derivative B |

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The hydroxy group and urea moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. The thiophene ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural Comparison with Analogous Urea Derivatives

Core Urea Scaffold and Substituent Variations

The compound shares the urea backbone (NH–CO–NH) with multiple analogs, but its unique substituents differentiate it:

- Thiophene-containing analogs: 1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h): Combines a pyridine-thiophene hybrid with a fluorophenyl group. Exhibits a melting point of 217–219°C and moderate anticancer activity . TTU6–TTU9 (): Feature a thiophenylthiazole core. For example, TTU6 (1-(4-cyanophenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea) has a melting point of 199–201°C and distinct NMR shifts (e.g., δ 7.5–8.2 ppm for aromatic protons) .

- Ortho-substituted aryl groups :

Structural Comparison Table

Physicochemical Trends

- Melting points : Thiophene-containing ureas generally exhibit high melting points (>200°C), attributed to strong intermolecular hydrogen bonding and π-π stacking (e.g., 5h: 217–219°C; TTU8: 275–277°C) .

- Solubility : Hydroxyl groups (as in the target compound) may enhance water solubility compared to purely aromatic analogs like TTU7 (C₁₅H₁₁F₃N₃O₂S₂), which is likely lipophilic due to trifluoromethoxy substituents .

Anticancer Potential

Computational and Analytical Insights

- Density Functional Theory (DFT) : Studies () underpin the optimization of electronic properties for urea derivatives, which could guide the design of the target compound’s bioactive conformation .

Biological Activity

1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea is a synthetic organic compound characterized by a unique combination of functional groups, including a hydroxy group, thiophene ring, and urea moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

- Molecular Formula : CHNOS

- Molecular Weight : 318.4 g/mol

- CAS Number : 2034243-74-6

The biological activity of 1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea is attributed to its structural features that allow it to interact with various biological targets. The hydroxy group and urea moiety facilitate hydrogen bonding, while the thiophene ring can engage in π-π interactions, enhancing binding affinity to enzymes or receptors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiourea derivatives, including those similar to 1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea. The compound exhibits varying degrees of activity against bacteria and fungi, with a focus on its mechanism as a urease inhibitor.

| Compound | Microbial Target | Activity (MIC) |

|---|---|---|

| 1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea | E. faecalis | 40 µg/mL |

| Similar Thiourea Derivative | P. aeruginosa | 50 µg/mL |

These results indicate that compounds with thiourea structures can effectively inhibit microbial growth, making them candidates for further development as antimicrobial agents .

Urease Inhibition

Urease is an enzyme associated with several medical conditions, including kidney stones and urinary tract infections. Thiourea derivatives have been shown to act as effective urease inhibitors.

| Compound | IC50 Value (µM) | Reference Compound |

|---|---|---|

| 1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea | TBD | Thiourea (Standard) |

The inhibition of urease by this compound suggests its potential application in treating conditions linked to urease activity .

Anticancer Activity

Thiourea derivatives have also been investigated for their anticancer properties. Studies indicate that they may target specific molecular pathways involved in cancer progression.

| Cell Line | IC50 Value (µM) |

|---|---|

| Breast Cancer | 7 - 20 |

| Prostate Cancer | 10 - 15 |

| Pancreatic Cancer | 5 - 12 |

These findings point towards the compound's potential as a therapeutic agent in oncology, particularly against solid tumors .

Case Studies

A notable study explored the synthesis and biological evaluation of substituted urea and thiourea derivatives. Among these compounds, those structurally similar to 1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea demonstrated significant larvicidal activity against Aedes aegypti, indicating potential applications in vector control .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via urea formation by reacting an isocyanate (e.g., o-tolyl isocyanate) with a primary or secondary amine (e.g., 5-hydroxy-3-(thiophen-2-yl)pentylamine). Reactions typically occur in inert solvents (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Optimization of stoichiometry, solvent polarity, and temperature (60–100°C) is critical for minimizing side products like biuret formation. Characterization via H/C NMR and HPLC-MS is recommended to confirm purity .

Q. How can researchers characterize the stability and solubility of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should assess degradation kinetics under acidic/basic conditions (pH 3–10), thermal stress (25–60°C), and oxidative environments (e.g., HO). Solubility can be measured in solvents like DMSO, ethanol, or aqueous buffers using UV-Vis spectroscopy or gravimetric analysis. For hygroscopic intermediates (e.g., hydroxy-pentyl derivatives), moisture-controlled environments (e.g., gloveboxes) are essential to prevent decomposition .

Q. What spectroscopic techniques are most effective for structural elucidation of this urea derivative?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR identifies substitution patterns (e.g., thiophene protons at δ 6.8–7.4 ppm, aromatic o-tolyl protons). IR spectroscopy verifies urea C=O stretching (~1640–1680 cm). X-ray crystallography, if feasible, provides definitive confirmation of stereochemistry and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify transition states and energy barriers for urea bond formation. Tools like Gaussian or ORCA predict regioselectivity in thiophene functionalization. Machine learning algorithms (e.g., ICReDD’s reaction path search) can narrow experimental conditions by analyzing solvent effects and catalyst interactions .

Q. What strategies resolve contradictions in biological activity data for structurally similar urea derivatives?

- Methodological Answer : Comparative SAR studies should evaluate substituent effects (e.g., thiophene vs. phenyl groups, hydroxyl chain length) on target binding. Use orthogonal assays (e.g., SPR for binding affinity, cellular viability assays) to validate activity. Meta-analyses of published data (e.g., PubChem BioAssay) can identify outliers due to assay variability or impurity interference .

Q. How can Design of Experiments (DoE) improve reaction yield and scalability for this compound?

- Methodological Answer : Apply factorial designs to test variables like catalyst loading (0.1–5 mol%), temperature (50–120°C), and solvent polarity (logP). Response surface methodology (RSM) identifies optimal conditions. For scale-up, monitor exothermicity using calorimetry and adjust mixing rates to maintain heat/mass transfer efficiency .

Q. What safety protocols are critical for handling intermediates with reactive functional groups (e.g., isocyanates)?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, face shields) to prevent inhalation/contact with isocyanates. Engineering controls (e.g., closed-loop reactors) minimize exposure. Emergency protocols should include neutralization of spills with sodium bicarbonate and immediate rinsing with water for eye/skin contact .

Q. How can researchers investigate the compound’s potential as a kinase inhibitor or protease modulator?

- Methodological Answer : Perform virtual screening against kinase/protease databases (e.g., PDB, ChEMBL) to prioritize targets. Validate via enzymatic assays (e.g., fluorescence-based ADP-Glo™ kinase assays) and co-crystallization studies. For selectivity profiling, use panels of related enzymes (e.g., tyrosine vs. serine/threonine kinases) .

Methodological Notes

- Data Interpretation : Cross-reference experimental results with computational predictions to resolve ambiguities (e.g., unexpected byproducts) .

- Reproducibility : Document solvent batch variability (e.g., DMSO water content) and storage conditions (−20°C under argon for hygroscopic samples) .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.